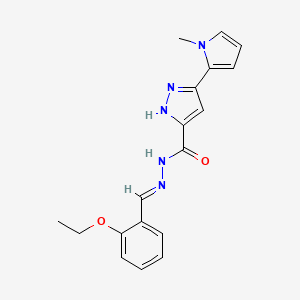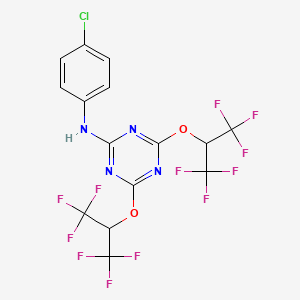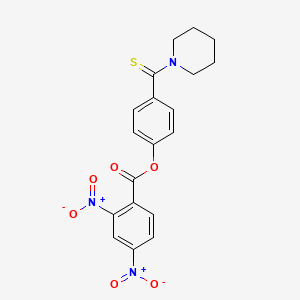![molecular formula C27H23N3O B11663721 3-benzyl-2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B11663721.png)
3-benzyl-2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-BENZYL-2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a quinazolinone core structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology. The presence of the indole moiety and the quinazolinone framework contributes to its diverse chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZYL-2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common approach is the condensation of an appropriate indole derivative with a benzyl-substituted quinazolinone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient catalytic processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
3-BENZYL-2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole or quinazolinone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with ketone or aldehyde functionalities, while substitution reactions can introduce alkyl or aryl groups onto the core structure.
Aplicaciones Científicas De Investigación
3-BENZYL-2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of novel materials and as a precursor for the synthesis of functionalized polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3-BENZYL-2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The quinazolinone core may interact with nucleic acids or proteins, affecting cellular processes such as gene expression and signal transduction. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Quinazolinone Derivatives: Compounds such as 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone share the quinazolinone core and have comparable chemical reactivity.
Uniqueness
3-BENZYL-2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the combination of the indole and quinazolinone moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Propiedades
Fórmula molecular |
C27H23N3O |
|---|---|
Peso molecular |
405.5 g/mol |
Nombre IUPAC |
3-benzyl-2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]quinazolin-4-one |
InChI |
InChI=1S/C27H23N3O/c1-19-21(22-12-7-9-15-25(22)29(19)2)16-17-26-28-24-14-8-6-13-23(24)27(31)30(26)18-20-10-4-3-5-11-20/h3-17H,18H2,1-2H3/b17-16+ |
Clave InChI |
BUOAQQQNIHWMLZ-WUKNDPDISA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1C)/C=C/C3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C=CC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-naphthalen-1-ylmethylideneamino]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B11663643.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-[4-(diethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11663644.png)
![N'-[(1E)-1-(4-chlorophenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11663652.png)
![dimethyl 2-[2,2,6-trimethyl-1-(2-methylpropanoyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11663656.png)

![4-[(E)-{2-[2-(pyridin-2-ylsulfanyl)propanoyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11663677.png)
![Methyl 2-{[(3-ethoxyphenyl)carbonyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663697.png)
![N'-[(Z)-(2,4-dichlorophenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11663702.png)
![6,8-dibromo-3-{[2-(4-nitrophenyl)-1,3-thiazolidin-3-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11663703.png)
![ethyl (2Z)-2-[(5-bromofuran-2-yl)methylidene]-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11663708.png)
![6-Amino-3-(3,4-dimethoxyphenyl)-4-(3-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11663709.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]furan-2-carbohydrazide](/img/structure/B11663711.png)

